molecular formula C10H7FO3 B8275395 8-fluoro-2H-chromene-5-carboxylic acid

8-fluoro-2H-chromene-5-carboxylic acid

Cat. No.: B8275395
M. Wt: 194.16 g/mol
InChI Key: MXAKDCNAZKATIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2H-chromene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-2H-chromene-5-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-4-3-7(10(12)13)6-2-1-5-14-9(6)8/h1-4H,5H2,(H,12,13)

InChI Key

MXAKDCNAZKATIN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 8-fluoro-2H-1-benzopyran-5-carboxylate (7.36 g, 35.4 mmol) was dissolved in absolute ethanol (220 mL), NaOH (2.0 g, 49.6 mmol) in H2O (25 mL), was added thereto, and the reaction mixture was refluxed for 1.5 hour. The reaction mixture was cooled and the solvent was removed in vacuo. The yellow solid was dissolved in H2O (150 mL), active charcoal was added and then filtered off. The resulting light-coloured liquid was washed with diethyl ether, the aqueous solution was made acidic with 2 M HCl and the product was extracted twice with ethyl acetate. The combined organic portions were treated with brine, dried with MgSO4, filtered, and the solvent was removed in vacuo to give 6.64 g (97% yield) of a yellowish solid (dried in a desiccator over P2O5) as the title compound (mp 224-226° C.). EIMS (70 eV) m/z (relative intensity) 194 (93, M+), 193 (100), 149 (56), 148 (68), 120 (13), 88 (25), 75 (28), 74 (21), 60 (12).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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